molecular formula C10H9N3OS B1230814 6-Anilino-2-thiouracil CAS No. 98421-02-4

6-Anilino-2-thiouracil

Cat. No. B1230814
CAS RN: 98421-02-4
M. Wt: 219.27 g/mol
InChI Key: TUFAZQMRQMDSLB-UHFFFAOYSA-N
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Description

6-Anilino-2-thiouracil, also known as AATU, is an organic compound belonging to the family of thiouracils. It is closely related to propylthiouracil and methylthiouracil .


Synthesis Analysis

Several derivatives of 5-arylmethylenebis(1-methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines were prepared by stirring of 6-amino-1-methyl-2-thiouracil and 6-amino-1-benzyluracil with different aromatic aldehydes in ethanol in the presence of HCl or refluxing with AcOH .


Molecular Structure Analysis

The molecular formula of 6-Anilino-2-thiouracil is C10H9N3OS . The structure, properties, spectra, suppliers and links for 6-Amino-2-Thiouracil can be found on ChemSpider .


Chemical Reactions Analysis

The condensation of 6-amino-2-thiouracil with aromatic aldehydes afforded azomethine derivatives. The formed azomethines underwent [4+2] cycloaddition with enaminones and enaminonitrile to form the corresponding condensed pyrimidines .

Scientific Research Applications

Inhibition of Human Placenta Iodothyronine Deiodinase

6-Anilino-2-thiouracil analogues have been synthesized and shown to inhibit the inner-ring iodothyronine deiodinase from human placenta effectively. Some analogues, such as p-ethyl and p-n-butyl, demonstrated stronger inhibition than standard inhibitors. This makes them potentially useful for studying in vitro and in vivo metabolism of thyroid hormones and may have clinical applications for enhancing the availability of active thyroid hormones to certain organs (Nogimori et al., 1985).

Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth

Substituted 6-anilinouracils, including those with 3-substituents in the uracil ring, have been found to be potent inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC). These compounds have significant antibacterial activity against Gram-positive organisms in culture, indicating their potential as antibacterial agents (Zhi et al., 2003).

Interaction with Tumor Thymidylate Synthase and Antitumor Activity

5-Fluoro-2-thiouracil and its derivatives have been synthesized and found to interact with tumor thymidylate synthase. These compounds exhibit varying degrees of antitumor activity in vitro, indicating their potential use in cancer treatment (Bretner et al., 1993).

Solubility and S-Alkylation Studies in Ionic Liquids

Studies on 6-methyl-2-thiouracil have explored its solubility in different imidazolium-based ionic liquids. This research aids in understanding how to enhance drug delivery to target sites by improving solubility and permeation through physiological barriers (Nestor et al., 2018).

Synthesis of New Heterocyclic Derivatives and Antimicrobial Activity

Research involving the synthesis of new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil has been conducted. These new compounds were tested for antimicrobial activity against various bacterial strains, showing significant antibacterial activity (Mohammad et al., 2017).

Proton Affinity and Geometry of 2-Thiouracil Derivatives

Studies on the equilibrium geometry and gas-phase proton affinity of various 2-thiouracil derivatives have been conducted. These studies provide insights into the structural and electronic features of thiouracils, which are important for understanding their chemical behavior and interactions (Moustafa et al., 2002).

Electrochemical Analysis and Applications

Electrochemical studies on 2-thiouracil using TiO2 nanoparticles-modified gold electrodes have shown enhancement in peak current and sensitivity. This research paves the way for sensitive analytical methods for determining thiouracils at very low concentrations (Bukkitgar et al., 2017).

Mechanism of Action

6-Anilino-2-thiouracil is closely related to propylthiouracil and methylthiouracil . These drugs are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

Future Directions

Several derivatives of 5-arylmethylenebis(1-methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines have been prepared and tested for physiological activity . These compounds have shown inhibitory effects on Gram-positive and Gram-negative bacteria as well as yeast and fungi . This suggests potential future directions in antimicrobial research.

properties

IUPAC Name

6-anilino-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFAZQMRQMDSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243573
Record name 6-Anilino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Anilino-2-thiouracil

CAS RN

98421-02-4
Record name 6-Anilino-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098421024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Anilino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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